N-[5-[2-(5-fluoro-2-methoxyphenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypiperidine-1-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 26 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their significant biological and photophysical properties.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 26 typically involves the reaction of aminopyrazoles with chalcones or other suitable electrophiles. One common method includes the use of microwave irradiation to achieve high yields and selectivity . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like iodine or other Lewis acids . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivative 26 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine ring, often using halogenated derivatives as starting materials
Cyclization: The compound can undergo cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines and their derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 26 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 26 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 26 can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern and may exhibit different biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also contain a fused pyrimidine ring but differ in their nitrogen atom positions, leading to variations in their chemical reactivity and biological properties.
The uniqueness of pyrazolo[1,5-a]pyrimidine derivative 26 lies in its specific ring structure and the ability to undergo diverse chemical transformations, making it a versatile scaffold for drug discovery and materials science .
Properties
Molecular Formula |
C23H27FN6O3 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[5-[2-(5-fluoro-2-methoxyphenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C23H27FN6O3/c1-33-20-7-6-15(24)12-17(20)19-5-3-10-29(19)21-8-11-30-22(27-21)18(13-25-30)26-23(32)28-9-2-4-16(31)14-28/h6-8,11-13,16,19,31H,2-5,9-10,14H2,1H3,(H,26,32) |
InChI Key |
RGIQATAASXNYCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CCCN2C3=NC4=C(C=NN4C=C3)NC(=O)N5CCCC(C5)O |
Origin of Product |
United States |
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